Cas no 845870-55-5 (4-(N-Methylamino)phenylboronic Acid Pinacol Ester)

4-(N-Methylamino)phenylboronic Acid Pinacol Ester structure
845870-55-5 structure
Product Name:4-(N-Methylamino)phenylboronic Acid Pinacol Ester
Número CAS:845870-55-5
MF:C13H20BNO2
Megavatios:233.11440372467
MDL:MFCD06795668
CID:721085
PubChem ID:11957892
Update Time:2024-12-09

4-(N-Methylamino)phenylboronic Acid Pinacol Ester Propiedades químicas y físicas

Nombre e identificación

    • N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • 4-(MethylaMino)phenylboronic acid pinacol ester
    • 4-(N-Methylamino)phenylboronic acid, pinacol ester
    • Benzenamine,N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- benzenamine,
    • N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)
    • Methyl[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine
    • 4-(N-Methylamino)phenylboronic Acid Pinacol Ester
    • MDL: MFCD06795668
    • Renchi: 1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6-9,15H,1-5H3
    • Clave inchi: WWGNYCWKFZIQQS-UHFFFAOYSA-N
    • Sonrisas: O1C(C)(C)C(C)(C)OB1C1C=CC(NC)=CC=1

Atributos calculados

  • Calidad precisa: 233.15900
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 2

Propiedades experimentales

  • Punto de fusión: 173-177°C
  • PSA: 30.49000
  • Logp: 2.10050

4-(N-Methylamino)phenylboronic Acid Pinacol Ester Información de Seguridad

4-(N-Methylamino)phenylboronic Acid Pinacol Ester Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(N-Methylamino)phenylboronic Acid Pinacol Ester PrecioMás >>

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4-(N-Methylamino)phenylboronic Acid Pinacol Ester Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(Oxydi-2,1-phenylene)bis[1,1-bis(1,1-dimethylethyl)phosphine Solvents: 1,4-Dioxane ;  rt; 30 min, rt
1.2 Reagents: Triethylamine ;  rt; 24 h, 120 °C
Referencia
An efficient catalyst system for palladium-catalyzed borylation of aryl halides with pinacolborane
Murata, Miki; et al, Synlett, 2006, (12), 1867-1870

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: 1902911-46-9 Solvents: Tetrahydrofuran ;  16 h, 25 °C
Referencia
Challenging nickel-catalysed amine arylations enabled by tailored ancillary ligand design
Lavoie, Christopher M.; et al, Nature Communications, 2016, 7,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Rhenium(1+), tricarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… ;  48 h, 140 °C
Referencia
Selective mono N-methylation of anilines with methanol catalyzed by rhenium complexes: An experimental and theoretical study
Wei, Duo; et al, Journal of Catalysis, 2018, 366, 300-309

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: Phosphetane, 1,2,2,3,4,4-hexamethyl-, 1-oxide Solvents: Cyclopentyl methyl ether ;  36 h, 120 °C
Referencia
P(III)/P(V)-Catalyzed Methylamination of Arylboronic Acids and Esters: Reductive C-N Coupling with Nitromethane as a Methylamine Surrogate
Li, Gen ; et al, Journal of the American Chemical Society, 2020, 142(38), 16205-16210

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  12 h, 80 °C
Referencia
LiHMDS-Promoted Palladium or Iron-Catalyzed ipso-Defluoroborylation of Aryl Fluorides
Zhao, Xianghu; et al, Organic Letters, 2018, 20(18), 5564-5568

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Tetrabutylammonium fluoride Solvents: Acetone ,  Acetonitrile ,  Water ;  39 min, -5 °C
Referencia
Metal-free borylation of electron-rich aryl (pseudo)halides under continuous-flow photolytic conditions
Chen, Kai; et al, Organic Chemistry Frontiers, 2016, 3(7), 875-879

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, 55 °C; 55 °C → rt
1.2 Reagents: Water ;  rt
Referencia
Photoredox/Ti Dual-Catalyzed Dehydroxylation of Cyclobutanone Oximes for γ-Cyanoalkyl Radical Generation: Access to Cyanoalkyl-Substituted Oxoindolines
Yuan, Weidong; et al, Advanced Synthesis & Catalysis, 2022, 364(22), 3932-3940

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  15 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Palladium-Catalyzed ipso-Borylation of Aryl Sulfides with Diborons
Bhanuchandra, M.; et al, Organic Letters, 2016, 18(12), 2966-2969

4-(N-Methylamino)phenylboronic Acid Pinacol Ester Raw materials

4-(N-Methylamino)phenylboronic Acid Pinacol Ester Preparation Products

4-(N-Methylamino)phenylboronic Acid Pinacol Ester Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:845870-55-5)4-(N-Methylamino)phenylboronic Acid Pinacol Ester
Número de pedido:A864063
Estado del inventario:in Stock
Cantidad:5g/10g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:44
Precio ($):476.0/904.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:845870-55-5)4-(N-Methylamino)phenylboronic Acid Pinacol Ester
A864063
Pureza:99%/99%
Cantidad:5g/10g
Precio ($):476.0/904.0